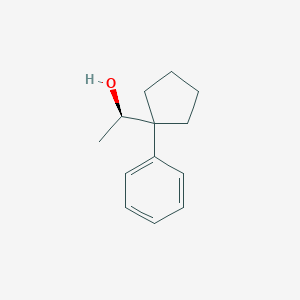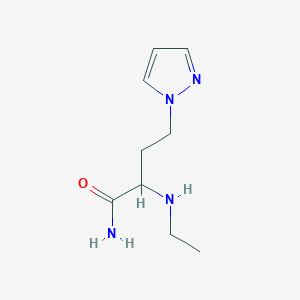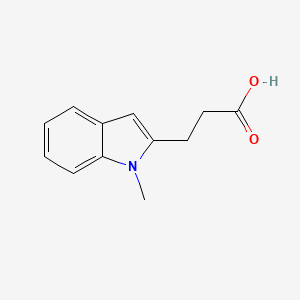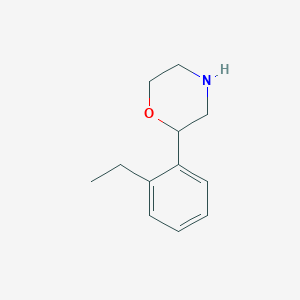
3-Azidocyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azidocyclohexane-1-carboxylic acid: is an organic compound characterized by the presence of an azide group (-N₃) attached to the cyclohexane ring and a carboxylic acid group (-COOH) at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azidocyclohexane-1-carboxylic acid typically involves the following steps:
Formation of Cyclohexane-1-carboxylic acid: This can be achieved through the oxidation of cyclohexane using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Introduction of the Azide Group: The carboxylic acid group is converted to an acyl chloride using reagents like thionyl chloride (SOCl₂). The acyl chloride is then reacted with sodium azide (NaN₃) to introduce the azide group, forming this compound.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The azide group can undergo substitution reactions, particularly with nucleophiles, leading to the formation of various derivatives.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution: Sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products:
Substitution: Various substituted cyclohexane derivatives.
Reduction: 3-Aminocyclohexane-1-carboxylic acid.
Cycloaddition: 1,2,3-Triazole derivatives.
Aplicaciones Científicas De Investigación
Biology and Medicine: The compound is explored for its potential in drug discovery and development, especially in the synthesis of bioactive molecules and as a precursor for the synthesis of triazole-based pharmaceuticals.
Industry: In the industrial sector, 3-Azidocyclohexane-1-carboxylic acid can be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 3-Azidocyclohexane-1-carboxylic acid primarily involves its reactivity due to the presence of the azide group. The azide group can participate in various chemical reactions, leading to the formation of new compounds with different biological and chemical properties. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparación Con Compuestos Similares
Cyclohexane-1-carboxylic acid: Lacks the azide group, making it less reactive in certain types of chemical reactions.
3-Aminocyclohexane-1-carboxylic acid: Formed by the reduction of the azide group, it has different reactivity and applications compared to the azide derivative.
Cyclohexane-1,3-dicarboxylic acid: Contains an additional carboxylic acid group, leading to different chemical properties and reactivity.
Uniqueness: 3-Azidocyclohexane-1-carboxylic acid is unique due to the presence of the azide group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through various chemical reactions. This makes it a valuable compound in synthetic organic chemistry and medicinal chemistry.
Propiedades
Fórmula molecular |
C7H11N3O2 |
|---|---|
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
3-azidocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H11N3O2/c8-10-9-6-3-1-2-5(4-6)7(11)12/h5-6H,1-4H2,(H,11,12) |
Clave InChI |
DFFGFVLWRXEXJU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC(C1)N=[N+]=[N-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid](/img/structure/B13622514.png)










